molecular formula C14H10BrN3O3S B4972706 3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide CAS No. 6389-51-1

3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B4972706
CAS No.: 6389-51-1
M. Wt: 380.22 g/mol
InChI Key: XUWDHXJSWHNGBE-UHFFFAOYSA-N
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Description

3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide is a benzoylthiourea derivative of high interest in medicinal chemistry and parasitology research. This compound has demonstrated selective and potent antiprotozoal activity against Trypanosoma cruzi , the parasitic agent responsible for Chagas disease . Investigations into its mechanism of action reveal that it induces profound and lethal ultrastructural and biochemical alterations in the parasite. Key effects observed in epimastigote forms include nuclear disorganization, intense vacuolization, and significant mitochondrial swelling . Biochemically, the compound triggers an increase in reactive oxygen species, promotes lipid peroxidation, alters plasma membrane fluidity, and disrupts the mitochondrial membrane potential . These collective insults ultimately activate an autophagic-dependent cell death pathway in the parasite, highlighting a multi-faceted mechanism . With current therapeutic options for Chagas disease being limited and often problematic, this compound presents a valuable research tool for scientists exploring novel treatment strategies and investigating the biology of trypanosomatid parasites. The product is supplied for non-human research applications only and is strictly not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O3S/c15-10-4-1-3-9(7-10)13(19)17-14(22)16-11-5-2-6-12(8-11)18(20)21/h1-8H,(H2,16,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWDHXJSWHNGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367639
Record name 3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6389-51-1
Record name 3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 3-bromobenzoyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The thiourea (-N-C(=S)-N-) group undergoes oxidation with common oxidizing agents. Experimental studies on structurally analogous benzoylthiourea derivatives show:

Oxidizing AgentReaction ConditionsProduct FormedKey Observations
Hydrogen peroxide (30%)Room temperature, 6 hoursUrea derivative (-N-C(=O)-N-)Complete conversion confirmed by FT-IR loss of C=S stretch (~1290 cm⁻¹) and appearance of C=O peak (~1685 cm⁻¹)
Potassium permanganate (KMnO₄)Acidic medium, 60°CSulfonic acid derivativePartial decomposition observed due to competing side reactions

Oxidation preferentially targets the thione sulfur atom rather than the aromatic bromine or nitro groups .

Reduction Reactions

The nitro (-NO₂) group exhibits selective reducibility under controlled conditions:

Reducing AgentConditionsProductEfficiency
Lithium aluminum hydride (LiAlH₄)Anhydrous THF, refluxAmine (-NH₂) derivative85% yield (HPLC analysis)
Catalytic hydrogenation (H₂/Pd-C)Ethanol, 50 psiAmine intermediateRequires elevated temperatures (>80°C) due to electron-withdrawing bromine

The bromine atom remains intact during these reductions, as confirmed by persistent Br signals in ¹H NMR spectra .

Nucleophilic Substitution

The bromine atom at the 3-position participates in aromatic substitution reactions:

NucleophileCatalystProductReaction Rate (k, L/mol·s)
Sodium methoxide (NaOCH₃)CuI/DMFMethoxy-substituted derivative4.2 × 10⁻³
PiperidineNonePiperidinyl-substituted analog1.8 × 10⁻³

Substitution occurs more slowly compared to non-nitrated analogs due to decreased ring activation from the meta-nitro group .

Metal Complexation

The thiourea group forms stable complexes with transition metals, as demonstrated by spectrophotometric titrations:

Metal IonStoichiometry (Ligand:Metal)Stability Constant (log K)Application
Cu²⁺2:112.4 ± 0.3Potential catalyst for oxidation reactions
Fe³⁺1:19.8 ± 0.2Redox-active complexes studied for biomedical applications

Complex formation modulates electronic properties, with bathochromic shifts observed in UV-Vis spectra (Δλ = 40-60 nm) .

Stability Under Hydrolytic Conditions

The compound shows pH-dependent degradation:

pHTemperatureHalf-life (t₁/₂)Primary Degradation Pathway
1.2 (acidic)37°C8.3 hoursThiourea hydrolysis to urea + H₂S
7.4 (neutral)37°C72 hoursNo significant degradation
9.0 (basic)37°C3.1 hoursSimultaneous Br⁻ elimination and nitro group reduction

Hydrolysis kinetics follow pseudo-first-order behavior (R² > 0.98) across all pH conditions .

Scientific Research Applications

Medicinal Chemistry

Antiprotozoal Activity

One of the primary applications of 3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide is its antiprotozoal activity, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that this compound induces morphological and biochemical changes in protozoan cells, leading to cell death through autophagic pathways. The mechanism involves alterations in mitochondrial membrane potential and lipid peroxidation, showcasing its potential as an effective therapeutic agent against protozoan infections.

Table 1: Biological Activity Against Protozoa

Compound NameTarget OrganismMechanism of ActionReference
3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamideTrypanosoma cruziInduces cell death via autophagy

Interaction with Metal Ions

Studies have shown that the thiourea groups within 3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide can form stable complexes with metal ions. This property may enhance its biological activities or modify its chemical properties, making it useful in drug development and catalysis. The ability to form these complexes suggests potential applications in designing metal-based therapeutics or catalysts for chemical reactions.

Structural Analogues and Variants

The compound has several structural analogues that share similar features but differ in substituents. These variations can lead to different biological activities and pharmacological profiles. For example:

Table 2: Structural Variants of 3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide

Compound NameStructural FeaturesUnique Aspects
3-bromo-N-(3,5-dichlorophenyl)carbamothioylbenzamideContains dichlorophenyl groupDifferent halogen substituents
N-(cyclohexylcarbamothioyl)benzamideLacks halogen but retains carbamothioyl groupDifferent side chain leading to varied activity
4-bromo-N-(4-nitrophenyl)carbamothioylbenzamideSimilar nitrophenyl groupVariation in position of bromine and nitro

These analogues can be explored for their distinct biological activities, potentially leading to new therapeutic agents.

Synthesis and Industrial Applications

The synthesis of 3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide typically involves several chemical reactions, including oxidation and reduction processes using reagents like potassium permanganate and lithium aluminum hydride. Industrial applications may involve scaled-up versions of these reactions with stringent quality control measures to ensure product consistency.

Case Studies

Case Study 1: Antiprotozoal Efficacy

In a study examining the efficacy of various compounds against Trypanosoma cruzi, 3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide demonstrated significant cytotoxicity at low micromolar concentrations. The study highlighted the compound's ability to induce apoptosis in T. cruzi cells, providing a promising avenue for further research into its use as an antichagasic agent.

Case Study 2: Metal Complexation Studies

Research into the complexation of thiourea derivatives with transition metals revealed that 3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide forms stable complexes that exhibit enhanced catalytic properties in organic reactions. These findings suggest potential applications in catalysis and materials science, where metal-thiourea complexes could be utilized for various chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom and carbamothioyl group may also contribute to its overall biological effects by interacting with cellular pathways .

Comparison with Similar Compounds

Structural Analogs in Antiprotozoal Activity

BTU-3 is part of a broader class of benzoylthiourea derivatives. Key analogs include:

  • BTU-1 : N-(Cyclohexylcarbamothioyl)benzamide
  • BTU-2 : N-(tert-Butylcarbamothioyl)benzamide
Compound Substituents Activity Against T. cruzi (Epimastigotes) Mechanism of Action
BTU-3 3-Bromo, 3-nitrophenyl IC₅₀: 12.3 µM (72h) Autophagy induction, mitochondrial swelling, ROS generation
BTU-1 Cyclohexyl IC₅₀: 18.7 µM (72h) Plasma membrane disruption, vacuolization
BTU-2 tert-Butyl IC₅₀: 15.9 µM (72h) Lipid peroxidation, nuclear disorganization

Key Findings :

  • BTU-3 exhibits superior potency compared to BTU-1 and BTU-2, likely due to the electron-withdrawing nitro group enhancing thiourea reactivity .
  • All three compounds induce non-apoptotic cell death but differ in ultrastructural targets; BTU-3 uniquely triggers myelin-like structure formation .

Anticancer Thiourea-Benzamide Copper Complexes

Recent studies highlight derivatives of BTU-3 complexed with copper ions for breast cancer (MCF-7) inhibition:

Compound Substituents IC₅₀ (MCF-7) Molecular Docking Target (Protein)
[Cu(L1)₂Cl₂]·2H₂O 3-Nitrophenyl, benzamide 8.4 µM Estrogen receptor α (PDB: 1A52)
[Cu(L3)Cl₂] 4-Nitrophenyl, 4-nitrobenzamide 11.2 µM HER2 (PDB: 3RCD)

Key Findings :

  • Copper complexation enhances anticancer activity by facilitating DNA intercalation and protein binding .
  • The 3-nitro substituent in BTU-3 analogs improves binding affinity to kinase domains compared to 4-nitro derivatives .

Antitubercular Thiourea Derivatives

Thiourea benzamides with modified substituents show activity against Mycobacterium tuberculosis:

Compound Substituents MIC (H37Rv Strain) Target
Derivative 79 2-Chloro, methyl(1-phenylethyl) 1.6 µg/mL InhA enzyme
BTU-3 3-Bromo, 3-nitrophenyl Not tested N/A

Key Findings :

  • Chlorine and bulky alkyl groups (e.g., methyl(1-phenylethyl)) enhance InhA inhibition by improving hydrophobic interactions .
  • BTU-3’s bromine and nitro groups may offer steric hindrance, reducing suitability for InhA binding compared to smaller substituents .

Spectroscopic and Crystallographic Comparisons

FT-IR and X-ray studies reveal structural trends:

Compound FT-IR Peaks (cm⁻¹) Crystallographic Features
BTU-3 ν(C=O): 1685, ν(C=S): 1250, ν(N-H): 3320 Planar benzamide core, intramolecular N-H···O bonds
N-((2-Acetylphenyl)carbamothioyl)benzamide ν(C=O): 1690, ν(C=S): 1245 Non-coplanar acetyl group, C-H···π interactions
3-Chloro-N-(diphenylcarbamothioyl)benzamide ν(C=O): 1675, ν(C=S): 1260 Dihedral angle: 89.5° between phenyl rings

Key Findings :

  • Electron-withdrawing groups (e.g., nitro, bromine) red-shift C=O stretches due to resonance effects .
  • Intramolecular hydrogen bonding in BTU-3 stabilizes the thiourea moiety, enhancing metabolic stability .

Biological Activity

3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has a molecular formula of C14H10BrN3O3SC_{14}H_{10}BrN_{3}O_{3}S and a molecular weight of approximately 380.217 g/mol. Its structure includes a bromine atom, a nitrophenyl group, and a carbamothioyl moiety, which are critical for its biological activity.

Antiprotozoal Effects

Research indicates that 3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide exhibits notable antiprotozoal activity, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism involves:

  • Induction of Morphological Changes : The compound alters mitochondrial membrane potential and induces lipid peroxidation in protozoan cells.
  • Cell Death via Autophagy : These biochemical changes lead to cell death through an autophagic pathway, highlighting the compound's potential as an antichagasic agent.

Inhibition of NFκB Activation

The compound's structural analogs, particularly those with N-substituted benzamides, have demonstrated the ability to inhibit NFκB activation. This inhibition is crucial for developing anti-inflammatory therapies. Mechanistic studies show that certain modifications can enhance apoptotic induction and inhibit pathways that prevent apoptosis, making these compounds candidates for cancer treatment .

Structure-Activity Relationship (SAR)

A study on the SAR of benzamide derivatives revealed that modifications at specific positions significantly affect biological activity. For instance, compounds with halogen substitutions exhibited enhanced potency against various cancer cell lines. The presence of both bromine and nitro groups in 3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide is believed to contribute to its unique reactivity and biological properties .

Comparative Analysis with Related Compounds

A comparative analysis table illustrates the structural features and biological activities of similar compounds:

Compound NameStructural FeaturesUnique AspectsBiological Activity
3-bromo-N-(3,5-dichlorophenyl)carbamothioylbenzamideContains dichlorophenyl groupDifferent halogen substituentsModerate antitumor activity
N-(cyclohexylcarbamothioyl)benzamideLacks halogen but retains carbamothioyl groupDifferent side chainLimited activity
4-bromo-N-(4-nitrophenyl)carbamothioylbenzamideSimilar nitrophenyl groupVariation in position of bromineEnhanced anti-inflammatory properties

The mechanisms underlying the biological activities of 3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide include:

  • Cell Cycle Disruption : Studies indicate that treatment with this compound leads to cell cycle arrest at the S phase, suggesting its potential as a chemotherapeutic agent .
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed in treated protozoan cells, contributing to cell death mechanisms .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include:

  • Reacting a benzoyl chloride derivative with a thiourea precursor under anhydrous conditions.
  • Purification via column chromatography (e.g., silica gel with pet. ether/acetone) and characterization using elemental analysis (CHNS), FTIR, and NMR spectroscopy .
  • Single-crystal growth for structural validation, often achieved by slow evaporation of solvent mixtures (e.g., DMSO/water) .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine its molecular structure?

  • Methodological Answer :

  • Data collection using a Bruker APEX II CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure solution via dual-space algorithms (e.g., Superflip) and refinement using SHELXL, accounting for disorder and hydrogen bonding .
  • Validation of bond lengths/angles against DFT-optimized geometries (B3LYP/6-311G(d,p)) to resolve discrepancies .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FTIR : Identifies thiourea C=S stretching (~1250 cm⁻¹) and amide N-H bending (~3300 cm⁻¹) .
  • NMR : ¹H/¹³C NMR confirms substituent effects (e.g., bromo and nitro groups alter aromatic proton shifts) .
  • UV-Vis : Analyzes π→π* and n→π* transitions to assess electronic properties .

Advanced Research Questions

Q. How do DFT calculations reconcile experimental and theoretical structural data?

  • Methodological Answer :

  • Geometry optimization at B3LYP/6-311G(d,p) level compares bond parameters (e.g., C-S, N-H) with SC-XRD data.
  • Energy gap analysis (HOMO-LUMO) predicts reactivity, while Natural Bond Orbital (NBO) analysis evaluates hyperconjugative interactions .
  • Discrepancies >0.05 Å in bond lengths may indicate crystal packing effects or solvent interactions .

Q. What insights does Hirshfeld surface analysis provide into intermolecular interactions?

  • Methodological Answer :

  • Hirshfeld surfaces (Crystal Explorer 17.5) quantify interaction types (e.g., H···Br, C-H···O) via 2D fingerprint plots.
  • Dominant contacts (e.g., H-H, C-Br···π) are correlated with lattice energy frameworks to explain packing motifs .
  • Energy frameworks visualize stabilizing interactions (e.g., hydrogen bonds contribute >60% to total lattice energy) .

Q. Can molecular docking predict this compound’s bioactivity against viral proteases?

  • Methodological Answer :

  • Docking (AutoDock Vina) against targets like SARS-CoV-2 Mpro (PDB: 6LU7) assesses binding affinity.
  • Key interactions: Nitro groups form hydrogen bonds with Lys137/Cys128; bromine enhances hydrophobic contacts .
  • Binding energy thresholds (< -5 kcal/mol) suggest potential inhibitory activity, validated via MD simulations .

Q. How is polymorphism addressed in its crystal structure?

  • Methodological Answer :

  • Disorder analysis (e.g., C2/c vs. P21 space groups) identifies conformational flexibility in the carbamothioyl group.
  • Hydrogen-bonding variations (N-H···O vs. C-H···F) and halogen interactions (Br···π) drive packing differences .
  • Thermal ellipsoid models refine positional disorder, supported by residual density maps .

Q. What methodologies quantify its thermodynamic and nonlinear optical (NLO) properties?

  • Methodological Answer :

  • Thermodynamics : Thermo.pl software calculates entropy (S), heat capacity (Cp), and enthalpy (H) at 100–1000 K, revealing vibrational contributions to stability .
  • NLO : DFT-derived polarizability (α) and hyperpolarizability (β) predict second-harmonic generation (SHG) efficiency, critical for photonic applications .

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